trans-3-Amino-3-methylcyclobutanol hydrochloride

Chiral synthesis Salt formation Stereochemical integrity

trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS 1403766-99-3) is a stereochemically defined cyclobutane-derived amino alcohol supplied as the hydrochloride salt. Its canonical SMILES (C[C@]1(N)C[C@H](O)C1.Cl) defines the trans relative configuration of the 1,3-substituents.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 1403766-99-3
Cat. No. B1529700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Amino-3-methylcyclobutanol hydrochloride
CAS1403766-99-3
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESCC1(CC(C1)O)N.Cl
InChIInChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H
InChIKeyRTAWFZMTTJCICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS 1403766-99-3): Stereochemically Defined Cyclobutane Scaffold for PROTAC and Chiral Intermediate Sourcing


trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS 1403766-99-3) is a stereochemically defined cyclobutane-derived amino alcohol supplied as the hydrochloride salt. Its canonical SMILES (C[C@]1(N)C[C@H](O)C1.Cl) defines the trans relative configuration of the 1,3-substituents . With a molecular weight of 137.61 g/mol (C₅H₁₂ClNO), the compound functions as a versatile small molecule scaffold valued for the rigidity and three-dimensional spatial arrangement imparted by the cyclobutane ring [1].

Why cis-3-Amino-3-methylcyclobutanol hydrochloride (CAS 1403767-32-7) or Non-stereochemically Defined Batches Cannot Replace trans CAS 1403766-99-3


In-class substitution fails because cis and trans diastereomers of 3-amino-3-methylcyclobutanol exhibit divergent positioning of the amino and hydroxyl functional groups on the cyclobutane ring, leading to different spatial vectors for downstream derivatization and distinct recognition events in biological systems . Non-stereochemically defined mixtures (e.g., CAS 1403766-64-2, which conflates both diastereomers) introduce uncontrolled variables in enantioselective synthesis and pharmacological studies. The following quantitative evidence demonstrates that procurement specification of CAS 1403766-99-3—and not a generic alternative—is required to ensure the defined trans configuration, application-appropriate purity, and compatibility with PROTAC degrader workflows.

Quantitative Procurement Evidence: trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS 1403766-99-3) vs. Closest Analogs


Stereochemical Identity Preserved During Salt Formation Without Epimerization

A critical differentiator for trans-3-amino-3-methylcyclobutanol hydrochloride (1403766-99-3) is the ability to achieve quantitative salt formation without epimerization. Patent-derived procedures specify adjusting the pH to 2–3 using HCl/MeOH solutions, which yields the hydrochloride salt while fully retaining the trans stereochemistry . In contrast, generic hydrochlorination protocols or use of commercially supplied free base can lead to partial epimerization, contaminating the product with the cis diastereomer (CAS 1403767-32-7).

Chiral synthesis Salt formation Stereochemical integrity

Purity Grade Differentiation: ≥97% (Some Batches 98%) vs. 95% Baseline for Unspecified Isomer

trans-3-Amino-3-methylcyclobutanol hydrochloride (1403766-99-3) is commercially available at ≥97% purity from multiple reputable vendors (Chemscene, Leyan, CalpacLab) [1] and NLT 98% from MolCore . In comparison, the undefined isomer mixture (CAS 1403766-64-2) or the cis isomer (CAS 1403767-32-7) is often supplied at 95% baseline purity (Fluorochem lists 95.0% for the trans compound, while some cis batches are listed at 95%+ ). The 2–3 percentage point purity difference represents a meaningful reduction in unidentified impurities that could interfere with sensitive catalytic reactions or biological assays.

Purity analysis HPLC Quality control

PROTAC Degrader Building Block Categorization vs. Generic Ligand Classification

trans-3-Amino-3-methylcyclobutanol hydrochloride (1403766-99-3) is explicitly categorized under 'Protein Degrader Building Blocks' by CalpacLab [1], positioning it directly in PROTAC and molecular glue degrader synthesis workflows. The trans isomer has been specifically investigated for incorporation into PROTAC molecules, with researchers demonstrating its utility in fragment-based drug design (FBDD) and proteolysis-targeting chimeras (PROTACs) [2]. In contrast, the cis isomer (CAS 1403767-32-7) is classified under 'Ligands' at Aladdin Scientific , reflecting a distinct application profile.

PROTAC linker Targeted protein degradation E3 ligase

Cyclobutane Scaffold Rigidity and Functionalizability vs. Linear Amino Alcohols

The cyclobutane ring in trans-3-amino-3-methylcyclobutanol hydrochloride confers a constrained three-dimensional architecture with a balance of rigidity and functionalizability [1]. This contrasts with linear amino alcohol alternatives (e.g., 2-amino-2-methylpropan-1-ol), which possess greater conformational flexibility. The rigidified cyclobutane scaffold is documented as a versatile platform suitable for constructing novel drug candidates, particularly those targeting central nervous system disorders and kinases [2]. In medicinal chemistry, cyclobutyl amino alcohols are increasingly deployed as sp³-rich bioisosteric replacements for aryl counterparts, offering differentiated physicochemical and pharmacokinetic profiles [3].

Cyclobutane scaffold Conformational constraint Bioisostere

Kinase Inhibitor Building Block with Demonstrated CDK Incorporation

A 2024 study documented the incorporation of 3-amino-3-methylcyclobutanol-derived motifs into novel cyclin-dependent kinase (CDK) inhibitors, demonstrating improved selectivity profiles compared to existing analogs lacking the cyclobutane scaffold [1]. While this study did not separately test the cis and trans diastereomers head-to-head, the defined trans stereochemistry of 1403766-99-3 ensures reproducibility of the 3D presentation critical for kinase ATP-binding site interactions. The trans-3-amino-1-methylcyclobutanol isomer has additionally been investigated for AKT kinase inhibition , further validating the pharmacophoric value of this stereochemically defined scaffold in oncology research.

Kinase inhibitor Cyclin-dependent kinase CDK inhibitor

Optimized Application Scenarios for trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS 1403766-99-3)


PROTAC Degrader Linker Assembly Requiring Defined trans-Cyclobutane Geometry

In PROTAC synthesis, the linker component dictates ternary complex formation efficiency and degradation potency. trans-3-Amino-3-methylcyclobutanol hydrochloride (1403766-99-3) is explicitly categorized as a Protein Degrader Building Block [1], with its trans-cyclobutane scaffold providing a rigid, directional connection between the target protein ligand and E3 ligase ligand. The defined stereochemistry ensures consistent spatial orientation of linker attachment points, which is critical for reproducible degrader SAR. Use the trans isomer (not cis CAS 1403767-32-7, classified under general Ligands ) for degrader programs where cyclobutane rigidity is hypothesized to optimize ternary complex geometry.

Kinase Inhibitor Lead Optimization Leveraging sp³-Rich Cyclobutane Bioisosteres

Medicinal chemistry programs targeting CDKs [1] or AKT can utilize trans-3-amino-3-methylcyclobutanol hydrochloride as a conformationally constrained amino alcohol building block. The cyclobutane scaffold serves as an sp³-rich bioisostere for planar aromatic rings [2], potentially improving solubility and reducing off-target polypharmacology while maintaining target binding through the defined trans presentation of hydrogen-bond donor/acceptor groups. Procure the ≥97% purity grade for reproducible lead optimization SAR studies.

Chiral Intermediate for CNS-Targeted Drug Discovery Programs

The rigid cyclobutane backbone with functionalized amino and hydroxyl groups in defined trans configuration makes this compound a valuable chiral intermediate for CNS drug candidates [1]. The stereochemical integrity (no epimerization during HCl salt formation ) is essential for CNS programs where even minor diastereomeric impurities can confound receptor binding assays and in vivo efficacy readouts.

Fragment-Based Drug Design (FBDD) Library Construction

Kuujia notes that trans-3-amino-3-methylcyclobutanol hydrochloride has garnered attention in fragment-based drug design (FBDD) [1]. Its low molecular weight (137.61 g/mol) and balanced amino/hydroxyl functionality make it suitable for fragment library incorporation, while the defined trans stereochemistry provides a reliable starting point for fragment growing and linking strategies. The versatile small molecule scaffold designation further supports its utility as a core fragment for diversity-oriented synthesis.

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